molecular formula C13H18ClFN2OS B4764125 2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(dimethylamino)ethyl]acetamide

2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(dimethylamino)ethyl]acetamide

Cat. No. B4764125
M. Wt: 304.81 g/mol
InChI Key: CNAOYQCORQNFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(dimethylamino)ethyl]acetamide, commonly known as CFA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CFA is a small molecule that belongs to the class of thioacetamides and is known for its ability to modulate various biological processes.

Mechanism of Action

The mechanism of action of CFA is not fully understood, but it is believed to modulate various biological processes by interacting with specific proteins. CFA has been shown to bind to the ATP-binding site of heat shock protein 90 (Hsp90), a chaperone protein that is involved in the folding and stabilization of various client proteins. By inhibiting Hsp90, CFA can destabilize client proteins that are involved in cancer cell growth and survival, leading to apoptosis. CFA has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the epigenetic regulation of gene expression. By inhibiting HDACs, CFA can induce the expression of genes that are involved in apoptosis and inhibit the expression of genes that promote cancer cell growth.
Biochemical and Physiological Effects:
CFA has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, CFA has been shown to induce apoptosis, inhibit angiogenesis, and reduce the expression of genes that promote cancer cell growth and survival. In inflammation, CFA has been shown to inhibit the production of pro-inflammatory cytokines and reduce the infiltration of immune cells into inflamed tissues. In neurodegenerative disorders, CFA has been shown to protect neurons from oxidative stress and reduce the accumulation of misfolded proteins.

Advantages and Limitations for Lab Experiments

One of the main advantages of CFA for lab experiments is its small molecular size, which makes it easy to synthesize and purify. CFA is also stable under physiological conditions and can be easily dissolved in organic solvents or water. However, one of the limitations of CFA is its low solubility in aqueous solutions, which can limit its use in certain experiments. Another limitation is its potential toxicity, which requires careful handling and safety precautions.

Future Directions

There are several future directions for the research on CFA. One direction is to investigate the potential therapeutic applications of CFA in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to optimize the synthesis method of CFA to improve its yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of CFA and identify its specific protein targets. Finally, the development of more potent and selective analogs of CFA could lead to the discovery of novel therapeutic agents.
In conclusion, CFA is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CFA have been discussed in this paper. It is hoped that further research on CFA will lead to the discovery of novel therapeutic agents for the treatment of various diseases.

Scientific Research Applications

CFA has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, CFA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. CFA has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, CFA has been shown to protect neurons from oxidative stress and reduce the accumulation of misfolded proteins.

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-[2-(dimethylamino)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClFN2OS/c1-17(2)7-6-16-13(18)9-19-8-10-11(14)4-3-5-12(10)15/h3-5H,6-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAOYQCORQNFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)CSCC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-N-[2-(dimethylamino)ethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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